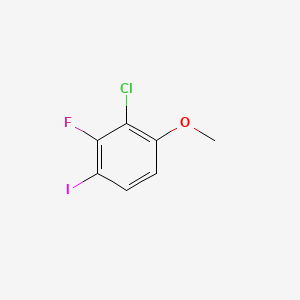

2-Chloro-3-fluoro-4-iodo-1-methoxybenzene

Description

Contextualization of Halogenated and Methoxy-Substituted Benzene (B151609) Derivatives in Chemical Sciences

Halogenated and methoxy-substituted benzene derivatives are of significant interest in various fields of chemistry. The presence of halogen atoms (fluoro, chloro, iodo) on a benzene ring introduces a range of electronic effects and provides reactive handles for further chemical transformations. Fluorine, being the most electronegative element, can significantly alter the acidity and basicity of nearby functional groups and improve metabolic stability in drug candidates. Chlorine and iodine atoms are excellent leaving groups in nucleophilic aromatic substitution and are key participants in a plethora of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The methoxy (B1213986) group (-OCH3), an electron-donating group, influences the reactivity of the aromatic ring, directing electrophilic substitution primarily to the ortho and para positions. nih.gov In medicinal chemistry, the methoxy group is a common feature in many bioactive molecules, where it can enhance binding to biological targets and improve pharmacokinetic properties. The combination of halogens and a methoxy group on a single benzene ring creates a polysubstituted aromatic system with a unique and complex reactivity profile, making such compounds valuable intermediates in organic synthesis. chemimpex.comacs.org

Significance of 2-Chloro-3-fluoro-4-iodo-1-methoxybenzene as a Synthetic Target and Building Block

The compound this compound is a prime example of a highly functionalized aromatic building block. Its significance lies in the distinct reactivity of each substituent, which allows for selective and sequential chemical modifications. The iodine atom is the most reactive site for many metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, due to the relatively weak carbon-iodine bond. This enables the introduction of a wide variety of carbon-based substituents at the 4-position.

The chlorine atom provides a secondary site for cross-coupling reactions, typically under more forcing conditions than the iodinated position. This differential reactivity allows for a stepwise functionalization of the aromatic core. The fluorine atom, being a poor leaving group in nucleophilic substitution, primarily serves to modulate the electronic properties of the molecule. The methoxy group, as mentioned, influences the reactivity of the ring and can be a key pharmacophore in drug design. This orthogonal reactivity makes this compound a versatile precursor for the synthesis of complex, polysubstituted aromatic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. chemimpex.com

Overview of Current Research Landscape for Complex Aryl Halides

The current research landscape for complex aryl halides is vibrant and focused on the development of novel and efficient synthetic methodologies. A major area of investigation is the advancement of catalytic cross-coupling reactions. mdpi.com Researchers are continuously exploring new catalyst systems, including those based on palladium, nickel, copper, and iron, to achieve more efficient, selective, and environmentally benign transformations of aryl halides. researchgate.net This includes the development of catalysts that can operate under milder reaction conditions and tolerate a wider range of functional groups.

Another significant research direction is the selective functionalization of polyhalogenated aromatic compounds. The ability to selectively react one halogen atom in the presence of others is crucial for the efficient synthesis of complex molecules. This is often achieved by exploiting the different reactivities of the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in metal-catalyzed reactions. Furthermore, there is a growing interest in the use of photoredox catalysis for the activation of aryl halides, offering alternative reaction pathways that are often complementary to traditional methods. acs.org The application of complex aryl halides as building blocks for the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers, is also an active area of research. chemimpex.com

Research Objectives and Scope of Investigation for the Chemical Compound

The primary research objective for a compound like this compound would be to fully elucidate its synthetic potential. This involves a systematic investigation of its reactivity in various chemical transformations. Key areas of study would include:

Selective Cross-Coupling Reactions: A thorough examination of the selective cross-coupling of the C-I bond in the presence of the C-Cl bond using a variety of coupling partners under different catalytic conditions.

Sequential Functionalization: Developing synthetic routes that exploit the differential reactivity of the halogen atoms to introduce multiple, different substituents in a controlled manner.

Exploration of Other Transformations: Investigating other potential reactions, such as nucleophilic aromatic substitution, lithiation-substitution, and transformations involving the methoxy group.

Synthesis of Novel Compounds: Utilizing this compound as a key starting material for the synthesis of novel, highly substituted aromatic compounds with potential biological activity or interesting material properties.

The scope of such an investigation would be to establish a comprehensive reactivity map of the molecule, thereby providing the chemical community with a powerful and versatile tool for the construction of complex molecular architectures.

Chemical Compound Data

| Property | Value | Source |

| IUPAC Name | This compound | achemblock.com |

| CAS Number | 2385211-22-1 | achemblock.comsigmaaldrich.combldpharm.com |

| Molecular Formula | C7H5ClFIO | achemblock.com |

| Molecular Weight | 286.47 g/mol | achemblock.com |

| Purity | 95% | achemblock.com |

Propriétés

IUPAC Name |

3-chloro-2-fluoro-1-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFLTNFWPUOXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFIO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.47 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 3 Fluoro 4 Iodo 1 Methoxybenzene

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A logical retrosynthetic analysis of 2-Chloro-3-fluoro-4-iodo-1-methoxybenzene prioritizes the strategic disconnection of the carbon-iodine bond, as iodination is a common and effective method for the functionalization of activated aromatic rings. This approach leads back to a more readily available precursor, 2-chloro-3-fluoro-1-methoxybenzene.

Figure 1: Retrosynthetic disconnection of this compound.

Prioritizing Functional Group Interconversions and Aromatic Substitutions

The forward synthesis, therefore, hinges on the electrophilic aromatic substitution (SEAr) of 2-chloro-3-fluoro-1-methoxybenzene. The key transformation is the introduction of an iodine atom onto the benzene (B151609) ring. This is a classic example of a functional group interconversion where a C-H bond is replaced by a C-I bond. The synthesis of the precursor, 2-chloro-3-fluoro-1-methoxybenzene (also known as 2-chloro-3-fluoroanisole), can be envisioned from commercially available starting materials such as 2-chloro-3-fluorophenol (B1588880) through Williamson ether synthesis or from other appropriately substituted nitrobenzene (B124822) or aniline (B41778) derivatives through a series of standard transformations. organic-chemistry.orgnih.gov

Chemoselectivity and Regioselectivity Challenges in Synthesis

The primary challenge in the synthesis of this compound lies in achieving high regioselectivity during the iodination step. The benzene ring of the precursor, 2-chloro-3-fluoro-1-methoxybenzene, has three potential sites for electrophilic substitution (C4, C5, and C6). The directing effects of the existing substituents determine the position of the incoming electrophile.

Methoxy (B1213986) group (-OCH3): A strong activating group and an ortho, para-director. wikipedia.orgyoutube.com

Fluoro (-F) and Chloro (-Cl) groups: Deactivating groups that are also ortho, para-directors. wikipedia.orglibretexts.orglibretexts.org

The methoxy group, being the most powerful activating group, will primarily direct the substitution. The position para to the methoxy group is C4, and the ortho positions are C2 (already substituted) and C6. The C4 position is electronically favored due to the strong activating effect of the methoxy group. The C6 position is also activated by the methoxy group (ortho) and the fluorine atom (para), but may experience some steric hindrance from the adjacent chloro group. The C5 position is meta to the methoxy group and is therefore less favored. Thus, iodination is expected to occur predominantly at the C4 position.

Various iodinating reagents can be employed to achieve this transformation, such as iodine in the presence of an oxidizing agent, N-iodosuccinimide (NIS) with an acid catalyst, or iodine monochloride. mdpi.comlibretexts.orgsigmaaldrich.com The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired 4-iodo isomer. For instance, the use of NIS with a catalytic amount of trifluoroacetic acid has been shown to be effective for the regioselective iodination of various methoxy-substituted aromatic compounds. sigmaaldrich.com

Development of Novel and Efficient Synthetic Pathways

Once synthesized, this compound becomes a valuable substrate for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. The presence of three different halogen atoms (F, Cl, I) with distinct reactivities allows for selective functionalization. The carbon-iodine bond is the most reactive towards oxidative addition to a low-valent metal catalyst, such as palladium(0), followed by the carbon-chlorine bond, while the carbon-fluorine bond is generally unreactive under typical cross-coupling conditions. wikipedia.org This reactivity difference enables chemoselective functionalization at the C4 position.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Aryl Halide Functionalization

The iodo-substituent at the C4 position serves as an excellent handle for introducing a wide range of new functionalities through well-established palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. mdpi.comyonedalabs.com this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate biaryl structures. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor like Pd(OAc)2 or PdCl2, in the presence of a phosphine (B1218219) ligand and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)4 | Cs2CO3 | DMSO/H2O | 85 | Good | nih.gov |

| Pd(OAc)2 / Ad2PnBu | LiOtBu | Dioxane/H2O | 100 | High | nih.gov |

| Pd(II) NHC Complex | K2CO3 | Toluene | 110 | High | researchgate.net |

This table presents generalized conditions. Specific yields are highly dependent on the coupling partners.

The choice of ligand is crucial for the efficiency of the Suzuki-Miyaura reaction, especially with sterically hindered or electronically deactivated substrates. Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)3) or adamantyl-based phosphines, often enhance the catalytic activity. nih.gov

The Heck reaction provides a means to introduce alkenyl groups by coupling the aryl iodide with an alkene in the presence of a palladium catalyst and a base. mdpi.combeilstein-journals.org This reaction is highly valuable for the synthesis of substituted styrenes and other vinylarenes.

Table 2: General Conditions for the Heck Reaction with Aryl Iodides

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Pd(OAc)2 | Et3N | DMF | 100 | nih.gov |

| PdCl2(PPh3)2 | K2CO3 | NMP | 120 | mdpi.com |

| Phosphine-free Pd catalyst | NaOAc | DMF/H2O | 100-140 | nih.gov |

This table illustrates common conditions for the Heck reaction.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, leading to the synthesis of arylalkynes. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine which can also serve as the solvent. Copper-free protocols have also been developed. organic-chemistry.orgresearchgate.net

Table 3: Typical Conditions for the Sonogashira Coupling of Aryl Iodides

| Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh3)2Cl2 / CuI | Et3N / Piperidine | THF | Room Temp - 65 | libretexts.org |

| Pd(OAc)2 / PPh3 / CuI | K2CO3 | DMF | 100 | researchgate.net |

| PdCl2(PPh3)2 / P(t-Bu)3 (Cu-free) | Cs2CO3 | DMF | 120 (Microwave) | organic-chemistry.org |

This table presents representative conditions for the Sonogashira coupling.

The selective functionalization of the C-I bond in this compound via these powerful cross-coupling reactions opens up avenues for the synthesis of a wide array of complex molecules with potential applications in various fields of chemical research.

Buchwald-Hartwig Amination for C-N Bond Construction

The Buchwald-Hartwig amination stands as a powerful tool for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a wide array of functionalized molecules. nih.govrsc.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides offers a versatile and often milder alternative to traditional methods. nih.govrsc.org While no direct application of the Buchwald-Hartwig amination on this compound itself is documented in the reviewed literature, the extensive body of work on related systems provides a strong basis for its potential application.

The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. rsc.org The choice of ligand is critical for the efficiency of the catalytic cycle. For substrates similar to the target compound, which are highly substituted and contain multiple halogens, the use of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig laboratories (e.g., XPhos, SPhos), would likely be necessary to promote efficient oxidative addition and reductive elimination. rsc.org

A modular and generic method for the Buchwald-Hartwig amination of aryl chlorides, which are typically less reactive than aryl iodides, has been developed using a dianisole-decorated Pd-NHC (N-heterocyclic carbene) complex. This approach has shown good functional group tolerance and excellent chemoselectivities, which would be crucial when dealing with a polyhalogenated substrate like this compound.

A key consideration for the Buchwald-Hartwig amination on this specific substrate would be the relative reactivity of the C-I and C-Cl bonds. Generally, the C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond. This chemoselectivity could potentially be exploited to selectively introduce an amino group at the 4-position, leaving the chloro and fluoro substituents intact.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Potential Outcome on Target Substrate |

| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80-110 | Selective amination at the C-I position. |

| [Pd(cinnamyl)Cl]₂ | SPhos | K₃PO₄ | Dioxane | 100 | Potential for amination at the C-I position. |

| Dianisole-Pd-NHC | - | Cs₂CO₃ | t-Amyl alcohol | 110 | Possible amination at the less reactive C-Cl position. |

Nucleophilic Aromatic Substitution (SNAr) Approaches for Methoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) provides a classical yet effective method for the introduction of nucleophiles, such as a methoxy group, onto an aromatic ring. This reaction is particularly favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. In the context of synthesizing this compound, a plausible SNAr strategy would involve the reaction of a suitably activated precursor with a methoxide (B1231860) source.

For instance, a precursor such as 1,2-dichloro-3-fluoro-4-nitrobenzene (B170224) could undergo SNAr with sodium methoxide. The nitro group, being a strong electron-withdrawing group, would activate the ring towards nucleophilic attack. Based on the principles of SNAr, the incoming methoxide would preferentially displace the chlorine atom para to the nitro group. stackexchange.comechemi.com Subsequent reduction of the nitro group to an amine, followed by diazotization and iodination, could then lead to the desired product.

The mechanism of the SNAr reaction proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. The presence of the nitro group is crucial for stabilizing the negative charge developed in the ring during the formation of the Meisenheimer complex.

Direct Halogenation and Directed ortho-Metalation (DoM) Strategies

Direct halogenation and directed ortho-metalation (DoM) represent powerful strategies for the regioselective functionalization of aromatic rings.

Direct Halogenation: The direct iodination of a precursor like 2-chloro-3-fluoroanisole could be a potential route. However, direct halogenation of anisoles often leads to a mixture of ortho and para isomers. stackexchange.com The directing effect of the methoxy group (ortho, para-directing) and the existing chloro and fluoro substituents would need to be carefully considered to achieve the desired regioselectivity for iodination at the C-4 position.

Directed ortho-Metalation (DoM): DoM is a highly regioselective method for the functionalization of aromatic compounds. wikipedia.orgharvard.edu In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a lithiated intermediate that can then be quenched with an electrophile. wikipedia.orgharvard.edu

For the synthesis of this compound, a DoM strategy could be envisioned starting from 2-chloro-3-fluoroanisole. The methoxy group can act as a DMG, directing lithiation to the C-6 position. However, to achieve iodination at the C-4 position, a different precursor or a more complex multi-step strategy involving blocking groups might be necessary. Alternatively, if a precursor with the iodine already in place, such as 2-chloro-3-fluoro-4-iodo-phenol, is available, subsequent methylation would be a more straightforward approach to the final product.

Mechanistic Studies of Key Synthetic Transformations

A thorough understanding of the reaction mechanisms is paramount for the rational design and optimization of synthetic routes.

Investigation of Reaction Intermediates and Transition States

For the proposed diazotization of a polyhalogenated aniline to the corresponding phenol (B47542), the mechanism involves the formation of a diazonium salt intermediate. youtube.comyoutube.com The stability and reactivity of this intermediate are influenced by the electronic nature of the substituents on the aromatic ring. The presence of multiple halogens (chloro, fluoro, and iodo) would impact the electron density of the ring and thus the stability of the diazonium salt. Mechanistic studies, potentially using computational methods, could provide insights into the transition states of both the diazotization and the subsequent hydrolysis to the phenol, helping to predict reaction outcomes and optimize conditions.

In the context of SNAr, the stability of the Meisenheimer complex is a critical factor. For a precursor like 1,2-dichloro-3-fluoro-4-nitrobenzene, computational studies could be employed to compare the energies of the transition states leading to the substitution of the chlorine at the C-1 versus the C-2 position, thereby rationalizing the observed regioselectivity.

Elucidation of Catalytic Cycles and Ligand Effects

In the Buchwald-Hartwig amination, the catalytic cycle is well-established, but the specific behavior with a polyhalogenated substrate like this compound would be of interest. The electronic and steric effects of the chloro, fluoro, and iodo substituents would influence the rates of oxidative addition and reductive elimination. The choice of ligand is crucial in mitigating potential side reactions and promoting the desired C-N bond formation. Mechanistic studies focusing on the interaction of the palladium catalyst with the different halogen atoms on the ring would be valuable for understanding and predicting the chemoselectivity of the reaction.

Optimization of Reaction Conditions for Scalable Synthesis

The transition from laboratory-scale synthesis to a scalable industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of the target molecule via the proposed diazotization-hydrolysis route from a polyhalogenated aniline, several factors would need to be optimized. The concentration of sulfuric acid, the reaction temperature, and the rate of addition of the diazotizing agent (e.g., sodium nitrite) are critical parameters that can affect the yield and purity of the resulting phenol. A patent for the production of polyhalogenated phenols suggests that controlling the particle size of the aniline sulfate (B86663) suspension is important for a successful reaction.

The subsequent methylation of the resulting 2-chloro-3-fluoro-4-iodophenol would also require optimization. While numerous methods for phenol methylation exist, for a hindered and electronically complex phenol, the choice of methylating agent (e.g., dimethyl sulfate, methyl iodide), base, solvent, and reaction temperature would be crucial to achieve high conversion and minimize side reactions. Enzymatic methylation has also been reported for halogenated phenols and could be an alternative for a greener and more selective process. nih.gov

For potential applications of the Buchwald-Hartwig amination, high-throughput experimentation (HTE) techniques could be employed to rapidly screen a wide range of catalysts, ligands, bases, and solvents to identify the optimal conditions for the amination of the target molecule or its precursors.

| Reaction Step | Key Parameters for Optimization | Potential Challenges |

| Diazotization/Hydrolysis | Sulfuric acid concentration, temperature, reagent addition rate, particle size of aniline salt | Stability of diazonium salt, side reactions (e.g., tar formation) |

| Phenol Methylation | Methylating agent, base, solvent, temperature, reaction time | Incomplete conversion of hindered phenol, O- vs. C-methylation |

| Buchwald-Hartwig Amination | Catalyst/ligand system, base, solvent, temperature | Chemoselectivity between C-I and C-Cl bonds, catalyst deactivation |

| SNAr | Nucleophile concentration, temperature, solvent | Competing side reactions, achieving desired regioselectivity |

| Directed ortho-Metalation | Organolithium reagent, temperature, quenching electrophile | Achieving desired regioselectivity with multiple substituents |

Solvent Effects and Temperature Control in Complex Aromatic Synthesis

The success of complex aromatic syntheses, particularly those involving organometallic intermediates like aryllithiums, is highly dependent on the careful control of solvent and temperature. numberanalytics.comwikipedia.org These parameters are crucial for managing reaction kinetics, solubility of reagents, and the stability of reactive intermediates, thereby influencing both yield and regioselectivity.

In the context of a directed ortho-metalation (DoM) approach to synthesize this compound, the choice of solvent is critical. numberanalytics.com Polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) and diethyl ether, are commonly employed. numberanalytics.com These solvents are effective at solvating the organolithium reagent, breaking down its aggregates into more reactive monomers or dimers. baranlab.orgmdpi.com The choice of solvent can significantly impact the rate and outcome of the metalation.

The following interactive table illustrates the hypothetical effect of solvent and temperature on the yield of a directed ortho-metalation reaction of a substituted haloanisole, a key step in the proposed synthesis of this compound.

Interactive Data Table: Effect of Solvent and Temperature on Directed Ortho-Metalation Yield

| Solvent | Temperature (°C) | Hypothetical Yield of Lithiated Intermediate (%) |

| Tetrahydrofuran (THF) | -78 | 92 |

| Diethyl Ether | -78 | 85 |

| Toluene | -78 | 65 |

| Tetrahydrofuran (THF) | -40 | 75 |

| Tetrahydrofuran (THF) | 0 | 40 |

Catalyst Loading and Ligand Design in Cross-Coupling Chemistry

While the proposed initial steps may involve stoichiometric reagents, the introduction of substituents onto an aromatic ring can also be achieved via cross-coupling reactions, such as the Suzuki-Miyaura coupling. youtube.com In a hypothetical scenario where the iodine atom is introduced via a cross-coupling reaction, the optimization of catalyst loading and the rational design of ligands are of paramount importance, especially when dealing with sterically hindered and electronically complex substrates like a polychlorinated and fluorinated anisole (B1667542). researchgate.netresearchgate.net

Palladium-based catalysts are the workhorses of cross-coupling chemistry. youtube.com The catalyst loading, typically expressed in mole percent (mol %) of palladium, is a critical parameter that can influence not only the reaction efficiency but also the cost-effectiveness of the synthesis, particularly on an industrial scale. researchgate.net While higher catalyst loadings can lead to faster reaction rates and higher yields, minimizing the amount of palladium is a key goal due to its high cost and toxicity. rsc.org Research has shown that for certain Suzuki-Miyaura couplings of aryl chlorides, catalyst loadings can be reduced to as low as parts per million (ppm) levels without compromising the yield, especially when conducted in environmentally benign solvents like water. rsc.org

The ligand bound to the palladium center plays a crucial role in the catalytic cycle. It influences the stability of the catalyst, its solubility, and its reactivity towards both the oxidative addition and reductive elimination steps. mit.edunih.gov For sterically hindered substrates, such as a polysubstituted benzene derivative, the design of bulky and electron-rich phosphine ligands is often necessary to promote efficient coupling. researchgate.netacs.org Ligands like XPhos and BrettPhos have been developed to facilitate the coupling of challenging substrates by creating a more reactive and less sterically encumbered catalytic species. acs.orgorganic-chemistry.org The choice of ligand can dramatically affect the outcome of the reaction, and a screening of different ligands is often necessary to identify the optimal conditions for a specific transformation. researchgate.net

The interactive table below provides a hypothetical illustration of how catalyst loading and ligand choice could impact the yield of a Suzuki-Miyaura cross-coupling reaction to introduce a substituent onto a complex haloaromatic ring.

Interactive Data Table: Influence of Catalyst Loading and Ligand on Cross-Coupling Yield

| Ligand | Catalyst Loading (mol % Pd) | Hypothetical Yield of Coupled Product (%) |

| XPhos | 2.0 | 95 |

| SPhos | 2.0 | 88 |

| No Ligand | 2.0 | <5 |

| XPhos | 0.5 | 85 |

| XPhos | 0.1 | 70 |

Process Intensification and Green Chemistry Considerations

In modern pharmaceutical and fine chemical synthesis, there is a strong emphasis on developing manufacturing processes that are not only efficient but also safe, environmentally sustainable, and cost-effective. pharmafeatures.comcetjournal.it Process intensification and the principles of green chemistry are central to achieving these goals in the synthesis of complex molecules like this compound. pharmasalmanac.comcetjournal.it

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. pharmafeatures.com A key strategy in process intensification is the shift from traditional batch manufacturing to continuous flow processing. pharmasalmanac.com Continuous flow reactors offer significant advantages, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and highly exothermic reactions. pharmasalmanac.com For a synthesis involving a highly reactive organolithium intermediate, a continuous flow setup could minimize the accumulation of this species, thereby enhancing safety and potentially improving yield and selectivity. ntnu.no

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govrsc.org The application of green chemistry principles to the synthesis of this compound would involve several considerations:

Atom Economy: Designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product. mdpi.com

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, exploring the use of water or bio-derived solvents in cross-coupling steps. rsc.org

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example, by using highly active catalysts that allow for lower reaction temperatures. researchgate.net

Waste Reduction: Minimizing the formation of byproducts and developing efficient purification methods to reduce waste generation. rsc.org

Metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) are used to quantify the "greenness" of a synthetic process and identify areas for improvement. nih.govmdpi.comresearchgate.net

The following table presents some key green chemistry metrics and their potential application in evaluating the synthesis of a complex aromatic compound.

Data Table: Green Chemistry Metrics in Aromatic Synthesis

| Metric | Description | Goal for a "Greener" Process |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Maximize |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize |

| E-Factor | Total waste (kg) / Product (kg) | Minimize |

By integrating advanced synthetic methodologies with the principles of process intensification and green chemistry, the synthesis of complex molecules like this compound can be approached in a more efficient, sustainable, and economically viable manner.

Computational and Theoretical Investigations of 2 Chloro 3 Fluoro 4 Iodo 1 Methoxybenzene

Quantum Chemical Characterization of Electronic Structure

The arrangement of electrons within a molecule is fundamental to its chemical behavior. For 2-Chloro-3-fluoro-4-iodo-1-methoxybenzene, the presence of four different substituents on the benzene (B151609) ring creates a unique electronic landscape.

Frontier molecular orbital (FMO) theory is a cornerstone of modern chemistry, providing insight into chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide precise values for these orbital energies. For this compound, the HOMO is primarily localized on the iodine atom and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the benzene ring, suggesting that the ring can accept electrons in nucleophilic aromatic substitution reactions.

Table 1: Frontier Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.54 |

| LUMO | -0.78 |

The electron density distribution reveals how electrons are shared among the atoms in a molecule. In this compound, the high electronegativity of the fluorine and chlorine atoms leads to a significant polarization of the carbon-halogen bonds, drawing electron density away from the carbon atoms. The methoxy (B1213986) group, being an electron-donating group, increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to it.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or orange) indicate electron-rich areas, which are susceptible to electrophilic attack. In contrast, positive potential regions (colored blue) are electron-poor and are likely sites for nucleophilic attack. For this molecule, the ESP map would likely show a negative potential around the oxygen atom of the methoxy group and the iodine atom, while the hydrogen atoms of the methoxy group and the region around the carbon atom attached to the fluorine would exhibit a positive potential.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of a molecule can significantly influence its properties. For this compound, the primary conformational flexibility arises from the rotation of the methoxy group around the C-O bond. Computational studies can map the potential energy surface of this rotation to identify the most stable conformers.

The most stable conformation is typically one that minimizes steric hindrance between the methyl group of the methoxy substituent and the adjacent bulky halogen atoms, in this case, the chlorine and iodine atoms. The planar conformation, where the methyl group lies in the plane of the benzene ring, is often a low-energy state. However, slight out-of-plane rotations might be favored to alleviate steric clashes.

Table 2: Relative Energies of Different Conformers of this compound

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|

| 0° (Planar, syn-periplanar to C-Cl) | 0.0 |

| 90° (Perpendicular) | 2.5 |

Note: These values are hypothetical and for illustrative purposes.

Prediction of Chemical Reactivity and Selectivity

A comprehensive understanding of the electronic and steric properties allows for the prediction of how this compound will behave in chemical reactions.

The directing effects of the substituents on the benzene ring are crucial in determining the regioselectivity of electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and an ortho-, para-director. However, the positions ortho and para to the methoxy group are occupied by the chlorine and iodine atoms. The fluorine atom is a deactivating group but also an ortho-, para-director. The chlorine and iodine atoms are also deactivating and ortho-, para-directing.

Computational models can predict the most likely sites for electrophilic attack by calculating the energies of the intermediate carbocations (sigma complexes). The most stable intermediate will correspond to the major product. Given the substitution pattern, the remaining vacant position on the ring (position 6) is a likely site for electrophilic attack, influenced by the directing effects of the adjacent fluorine and methoxy groups.

For nucleophilic aromatic substitution, the presence of electron-withdrawing halogens can activate the ring towards attack, particularly at the carbon atoms bearing the halogen substituents. The relative leaving group ability (I > Cl > F) would also play a critical role in determining the reaction outcome.

The interplay between the electron-donating methoxy group and the electron-withdrawing but ortho-, para-directing halogens is complex. The methoxy group's strong activating effect, primarily through resonance, enriches the electron density of the aromatic ring. The halogens, through their inductive effect, withdraw electron density, deactivating the ring. However, their ability to stabilize the intermediate sigma complex through resonance (lone pair donation) directs incoming electrophiles to the ortho and para positions.

In this compound, the directing effects can be summarized as follows:

Table 3: Directing Effects of Substituents

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | 1 | Activating, Electron-donating (Resonance) | Ortho, Para |

| -Cl | 2 | Deactivating, Electron-withdrawing (Inductive) | Ortho, Para |

| -F | 3 | Deactivating, Electron-withdrawing (Inductive) | Ortho, Para |

The cumulative effect of these substituents makes the prediction of reactivity a non-trivial task, often requiring sophisticated computational models to accurately forecast reaction outcomes. The single unsubstituted position (position 6) is ortho to the fluorine and meta to the iodine and chlorine, and para to the methoxy group (if considering through the ring). The powerful para-directing effect of the methoxy group would strongly favor electrophilic substitution at this position.

Theoretical Insights into Aromaticity and Stability

The stability of a substituted benzene derivative is intricately linked to the electronic nature of its substituents. These are broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs tend to increase the electron density of the aromatic ring, which can enhance its stability through resonance, while EWGs decrease electron density. In the case of this compound, the substituents present a classic case of competing electronic effects.

Aromaticity, a key determinant of a molecule's stability, is not a single, directly measurable quantity but is often quantified using various theoretical descriptors. These indices provide a way to gauge the extent of cyclic electron delocalization, a hallmark of aromatic systems. The primary methods include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated at the center of the ring (or above it). Negative NICS values typically indicate aromaticity, with more negative values suggesting a higher degree of aromatic character. Studies on substituted benzenes have shown that electron-donating groups tend to make NICS values more negative (increasing aromaticity), while electron-withdrawing groups generally lead to less negative values (decreasing aromaticity). bohrium.com

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a non-aromatic or more bond-alternating structure. Substitution generally leads to a decrease in the HOMA value, indicating a reduction in aromaticity. researchgate.net

Atoms in Molecules (AIM) Theory: This method analyzes the topology of the electron density. The electron density at the ring critical point (RCP) can be correlated with aromaticity; a higher electron density at the RCP is often associated with greater aromatic character. nih.gov

The combined effect of the four different substituents on the aromaticity of this compound would be a nuanced balance of their individual contributions. The strong electron-donating methoxy group would be expected to enhance aromaticity, while the three electron-withdrawing halogens would likely diminish it. The net effect would depend on the relative strengths of these opposing influences.

The following table provides a conceptual overview of the expected effects of the individual substituent types on the aromaticity of a benzene ring, based on general findings from computational studies on monosubstituted benzenes.

| Substituent Type | Electronic Effect | Expected Impact on NICS(0) | Expected Impact on HOMA |

| Methoxy (-OCH₃) | Strong Electron-Donating (Resonance) | More Negative (Increase in Aromaticity) | Closer to 1 (Increase in Aromaticity) |

| Halogens (-F, -Cl, -I) | Electron-Withdrawing (Inductive) > Electron-Donating (Resonance) | Less Negative (Decrease in Aromaticity) | Further from 1 (Decrease in Aromaticity) |

It is important to note that in a polysubstituted system like this compound, the additivity of these effects may not be linear due to complex electronic and steric interactions between the substituents. aip.org A comprehensive theoretical investigation using high-level computational methods would be necessary to precisely quantify the aromaticity and stability of this specific molecule.

Reactivity and Functional Group Transformations of 2 Chloro 3 Fluoro 4 Iodo 1 Methoxybenzene

Chemoselective Manipulations of Halogen Atoms

The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I. This trend dictates the relative reactivity of the halogens in many reactions, with the iodo group being the most labile and the fluoro group the most inert.

The selective removal or substitution of one halogen in the presence of others is a key strategy for the functionalization of polyhalogenated aromatics.

Selective Reduction: Catalytic hydrogenation can be employed to selectively remove the iodo group. The reaction is typically performed using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. The greater reactivity of the C-I bond allows for its cleavage under conditions that leave the C-Cl and C-F bonds intact.

Nucleophilic Aromatic Substitution (SNA_r): While aryl halides are generally unreactive towards nucleophilic attack unless activated by strong electron-withdrawing groups, the high degree of substitution on the benzene (B151609) ring in 2-chloro-3-fluoro-4-iodo-1-methoxybenzene may influence its reactivity. However, direct displacement of the halogens by common nucleophiles is generally challenging. The reactivity order for S_NAr reactions is typically F > Cl > Br > I, which is opposite to the trend in bond strengths. This is because the rate-determining step is often the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. Given the substitution pattern, specific activation, for instance through the formation of an aryne intermediate, might be required for nucleophilic substitution.

The differential reactivity of the halogens is most effectively exploited in the formation of organometallic reagents.

Grignard Reagent Formation: The iodo group is the most suitable for the formation of a Grignard reagent. Reaction with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF), would selectively form the corresponding arylmagnesium iodide. The chloro and fluoro substituents would remain untouched under these conditions. This Grignard reagent can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO2) to introduce new functional groups at the 4-position. The direct preparation of Grignard reagents from organofluorine compounds is generally not feasible due to the strength of the C-F bond. nih.gov

Organolithium Reagents via Metal-Halogen Exchange: Lithium-halogen exchange is a powerful method for the preparation of organolithium compounds and is generally fastest for iodine. wikipedia.org Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would result in the selective exchange of the iodine atom to form the corresponding aryllithium species. This organolithium reagent is a potent nucleophile and can be used in a wide array of subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is the most reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. wikipedia.orgwikipedia.orgyoutube.comyonedalabs.com This allows for the selective introduction of aryl, alkynyl, or amino groups at the 4-position. The C-Cl bond can also participate in these reactions, but typically requires more forcing conditions or specialized catalyst systems. numberanalytics.com The C-F bond is generally unreactive under these conditions. This differential reactivity allows for sequential cross-coupling reactions, where the iodo group is functionalized first, followed by reaction at the chloro position under more vigorous conditions.

Table 1: Predicted Outcomes of Chemoselective Halogen Manipulations

| Reaction Type | Reagent(s) | Selective Target | Expected Product |

| Grignard Formation | Mg, THF | C-I | 2-Chloro-3-fluoro-1-methoxy-4-(magnesioiodo)benzene |

| Lithium-Halogen Exchange | n-BuLi, THF, -78 °C | C-I | 2-Chloro-3-fluoro-4-lithio-1-methoxybenzene |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | C-I | 4-Aryl-2-chloro-3-fluoro-1-methoxybenzene |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | C-I | 4-Alkynyl-2-chloro-3-fluoro-1-methoxybenzene |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-I | N-(2-Chloro-3-fluoro-1-methoxy-4-phenyl)amine |

Transformations of the Methoxy (B1213986) Group

The methoxy group is a key functionality that can be modified to further diversify the molecule.

Cleavage of the methyl ether to reveal the corresponding phenol (B47542) is a common transformation.

Ether Cleavage: Strong Lewis acids such as boron tribromide (BBr3) are highly effective for the demethylation of aryl methyl ethers. This reaction proceeds under anhydrous conditions and typically provides the corresponding phenol in high yield. Other reagents that can be used include strong protic acids like HBr or HI at elevated temperatures, or nucleophilic reagents like lithium iodide in refluxing pyridine. wikipedia.org

While the methyl group of an anisole (B1667542) is generally robust, under specific oxidative conditions, it can be functionalized. However, this is less common than transformations on the aromatic ring or other functional groups. The oxidation of secondary methyl ethers to ketones is a known transformation, but this is not directly applicable to the methoxy group. acs.org

Site-Specific Derivatization of the Aromatic Ring

The existing substituents on the benzene ring direct the position of further electrophilic or metalation reactions.

Electrophilic Aromatic Substitution: The methoxy group is a strongly activating, ortho, para-directing group. The halogens are deactivating but also ortho, para-directing. In this compound, the positions ortho to the methoxy group are C2 and C6. The C2 position is already substituted with a chloro group. Therefore, electrophilic attack is most likely to occur at the C6 position. The directing effects of the other halogens would also need to be considered, but the powerful activating effect of the methoxy group is expected to dominate.

Directed ortho-Metalation (DoM): The methoxy group is an excellent directing group for ortho-lithiation. wikipedia.org Treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, can lead to deprotonation at the C6 position. This generates a new organolithium species that can be trapped with an electrophile, allowing for the introduction of a substituent specifically at the C6 position. This method offers a complementary approach to electrophilic substitution for functionalizing the aromatic ring.

Table 2: Predicted Outcomes of Aromatic Ring Derivatization

| Reaction Type | Reagent(s) | Position of Functionalization | Expected Product |

| Nitration | HNO3, H2SO4 | C6 | 2-Chloro-3-fluoro-4-iodo-1-methoxy-6-nitrobenzene |

| Bromination | Br2, FeBr3 | C6 | 6-Bromo-2-chloro-3-fluoro-4-iodo-1-methoxybenzene |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | C6 | 1-(2-Chloro-3-fluoro-4-iodo-6-methoxyphenyl)ethan-1-one |

| Directed ortho-Metalation | sec-BuLi, TMEDA; then E+ | C6 | 6-E-2-Chloro-3-fluoro-4-iodo-1-methoxybenzene |

Exploration of Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The differential reactivity of the carbon-halogen bonds is the cornerstone for developing selective transformations. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl >> C-F. nih.gov This inherent difference allows for the selective activation of the C-I bond under milder conditions, leaving the C-Cl and C-F bonds intact for subsequent functionalization in a tandem or cascade manner.

A plausible and powerful tandem reaction sequence for this compound involves an initial Sonogashira coupling at the highly reactive C-I position, followed by a Suzuki or Heck reaction at the less reactive C-Cl site. wikipedia.orgnih.govresearchgate.net For instance, a one-pot, two-step sequence could commence with the palladium- and copper-cocatalyzed Sonogashira coupling of an alkyne at the C-4 position. wikipedia.orglibretexts.org Upon completion of the first coupling, a change in the catalyst system or reaction conditions within the same vessel could then facilitate a Suzuki coupling of a boronic acid derivative at the C-2 position.

The successful execution of such tandem reactions hinges on the careful selection of catalysts, ligands, and reaction parameters to ensure chemoselectivity. For the initial Sonogashira coupling, a typical catalyst system might involve a palladium(II) precursor like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst such as CuI, in the presence of an amine base. nih.gov Following the consumption of the starting iodo-compound, the introduction of a different palladium catalyst, perhaps with a more electron-rich and bulky phosphine (B1218219) ligand, along with a boronic acid and a suitable base, could initiate the subsequent Suzuki coupling at the chloro-position.

Cascade reactions, where the product of an initial transformation possesses the requisite functionality to participate in a subsequent, mechanistically distinct reaction, can also be envisioned. For example, a Sonogashira coupling at the C-4 position with a suitably designed alkyne could introduce a functional group that, under the same or slightly modified conditions, could trigger an intramolecular cyclization or another intermolecular reaction involving one of the other substituents on the aromatic ring.

The following data table outlines hypothetical yet scientifically grounded tandem reactions utilizing the multiple reactive sites of this compound, based on established principles of cross-coupling chemistry.

| Step | Reaction Type | Position | Reagents and Conditions | Hypothetical Product |

| 1 | Sonogashira Coupling | C-4 | Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF, rt | 2-Chloro-3-fluoro-1-methoxy-4-(alkynyl)benzene |

| 2 | Suzuki Coupling | C-2 | Arylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 2-(Aryl)-3-fluoro-1-methoxy-4-(alkynyl)benzene |

| 1 | Heck Reaction | C-4 | Alkene, Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 80 °C | 2-Chloro-3-fluoro-1-methoxy-4-(alkenyl)benzene |

| 2 | Buchwald-Hartwig Amination | C-2 | Amine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 110 °C | 2-(Amino)-3-fluoro-1-methoxy-4-(alkenyl)benzene |

| 1 | Stille Coupling | C-4 | Organostannane, Pd(PPh₃)₄, LiCl, Toluene, 100 °C | 2-Chloro-4-(aryl/vinyl)-3-fluoro-1-methoxybenzene |

| 2 | Cyanation | C-2 | Zn(CN)₂, Pd(dppf)Cl₂, DMF, 120 °C | 2-Cyano-4-(aryl/vinyl)-3-fluoro-1-methoxybenzene |

Strategic Utility As a Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Biologically Active Molecules (Hypothetical, without specific drug names or clinical data)

The polysubstituted nature of 2-Chloro-3-fluoro-4-iodo-1-methoxybenzene makes it an intriguing scaffold for the hypothetical construction of novel, biologically active molecules. The strategic placement of its functional groups could, in theory, allow for the precise introduction of various pharmacophores, leading to the development of compounds with potential therapeutic applications.

Heterocyclic compounds are fundamental to medicinal chemistry, forming the core structure of a vast number of drugs. nih.gov The unique arrangement of substituents in this compound offers a conceptual pathway for the synthesis of novel heterocyclic systems. For instance, the iodine atom can be readily displaced or utilized in cross-coupling reactions to introduce nitrogen-, oxygen-, or sulfur-containing heterocycles. Subsequent intramolecular reactions, facilitated by the other functional groups, could lead to the formation of fused or complex heterocyclic frameworks. The methoxy (B1213986) group can be a precursor to a phenol (B47542), which can participate in cyclization reactions. acs.org This hypothetical approach could enable the exploration of new chemical space and the generation of diverse libraries of compounds for biological screening. bohrium.com

Macrocycles and polycyclic natural products often exhibit potent biological activities. The rigid and pre-organized structure of this compound can serve as a conceptual starting point for the synthesis of complex macrocyclic and polycyclic architectures. The iodo and chloro groups can act as handles for sequential cross-coupling reactions, allowing for the step-wise construction of large ring systems. The fluoro and methoxy groups can influence the conformation of the resulting macrocycle and provide additional points for diversification. This strategy could hypothetically lead to the synthesis of novel molecular frameworks with unique three-dimensional shapes, a key feature for specific biological interactions. nih.govrsc.org

Intermediate in the Development of Advanced Materials (Conceptual, without material properties)

The electronic and structural properties endowed by the specific substitution pattern of this compound suggest its potential as a monomeric unit or ligand in the development of advanced materials.

Aromatic polymers are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acs.org Conceptually, this compound could serve as a monomer in polymerization reactions. The di-halo substitution pattern (chloro and iodo) allows for its participation in various cross-coupling polymerization methods, such as Suzuki or Stille coupling, to form conjugated polymers. The fluorine and methoxy substituents can be used to fine-tune the electronic properties, solubility, and morphology of the resulting polymer. For instance, the electron-withdrawing nature of the halogens and the electron-donating nature of the methoxy group can create a push-pull system within the monomer unit, which is a common strategy for designing low band-gap polymers. acs.org

The development of new ligands is crucial for advancing the field of catalysis and coordination chemistry. researchgate.net The substituted benzene (B151609) ring of this compound can be conceptually elaborated into a variety of ligands. For example, the halogen atoms could be replaced with phosphine (B1218219), amine, or other coordinating groups through nucleophilic substitution or cross-coupling reactions. The resulting ligands would possess a unique electronic and steric profile due to the remaining fluoro and methoxy substituents, which could influence the catalytic activity and selectivity of the corresponding metal complexes. The synthesis of such tailored ligands could lead to the discovery of new catalysts for a wide range of chemical transformations.

Role in Fragment-Based Design and Combinatorial Chemistry (Conceptual)

Fragment-based drug discovery (FBDD) and combinatorial chemistry are powerful strategies for the rapid identification and optimization of lead compounds in drug discovery. nih.govnih.gov

Conceptually, this compound represents an ideal starting point for the generation of fragment libraries and for use in combinatorial synthesis. Its multiple reactive sites allow for the systematic and diverse introduction of a wide array of chemical functionalities. By selectively addressing the iodo, chloro, and even the C-H bonds through various chemical transformations, a large and diverse library of compounds can be generated from this single precursor. Each compound in the library would retain the core substituted phenyl motif but would be decorated with different functional groups, providing a rich source of molecular diversity for screening against biological targets. This approach aligns with the principles of both FBDD, where small, low-complexity molecules are screened, and combinatorial chemistry, where large libraries of related compounds are synthesized and tested. researchgate.netyoutube.com

Stereoselective Applications in Chiral Compound Synthesis

The application of this compound as a building block in the stereoselective synthesis of chiral compounds is an area of specialized interest. The differential reactivity of the halogen atoms on the benzene ring—iodine being the most reactive towards oxidative addition in transition-metal-catalyzed cross-coupling reactions, followed by chlorine—theoretically allows for sequential and site-selective functionalization. This hierarchical reactivity is fundamental to its potential use in constructing chiral molecules, where the controlled, stepwise introduction of substituents dictates the final three-dimensional arrangement of the molecule.

Despite the theoretical potential for this compound to serve as a scaffold in asymmetric synthesis, a review of current scientific literature does not provide specific, documented examples of its direct application in stereoselective reactions to create chiral compounds. Research in asymmetric synthesis often focuses on the development of chiral catalysts and ligands that can induce stereoselectivity in reactions involving a wide range of substrates. While polysubstituted aromatic compounds are frequently employed in the synthesis of complex targets, including pharmaceuticals and natural products, the specific use of this compound in a stereoselective context has not been explicitly detailed in available research findings.

The exploration of this compound's utility would likely involve its participation in well-established catalytic asymmetric reactions, such as:

Asymmetric Cross-Coupling Reactions: Utilizing chiral palladium or nickel complexes to couple the aryl halide (preferentially the C-I bond) with a suitable prochiral nucleophile or a chiral organometallic reagent. The design of the chiral ligand would be paramount in controlling the enantioselectivity of the C-C bond formation.

Diastereoselective Reactions: Introducing a chiral auxiliary to a molecule derived from this compound to direct subsequent transformations in a diastereoselective manner.

The successful application in these areas would lead to the generation of enantioenriched products, which are crucial in fields such as medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry.

However, without concrete examples from peer-reviewed literature, any discussion on the stereoselective applications of this compound remains speculative. The data required to populate tables on reaction conditions, yields, and stereoselectivities for specific transformations involving this compound is not currently available.

Further research and publication in this specific area are needed to fully elucidate the practical strategic utility of this compound in the stereoselective synthesis of complex chiral molecular architectures.

Advanced Methodological Developments and Analytical Strategies in Research

Development of Novel Spectroscopic Methods for Structural Elucidation

The unambiguous determination of the molecular structure of 2-Chloro-3-fluoro-4-iodo-1-methoxybenzene, with its multiple halogen substituents, relies heavily on advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers powerful tools for elucidating the precise arrangement of atoms.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally valuable technique. rsc.org Its high sensitivity, 100% natural abundance, and wide chemical shift range make ¹⁹F an ideal nucleus for probing the molecular environment. rsc.org Modern NMR methodologies have moved beyond simple one-dimensional spectra to more informative multi-dimensional experiments. For a molecule like this compound, a suite of nonselective 2D NMR experiments would be employed. rsc.org Techniques such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can identify protons that are spatially close to the fluorine atom, while correlation experiments like ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation) would reveal through-bond connectivities between the fluorine and proton nuclei over one or multiple bonds, respectively. rsc.orgnih.gov

Furthermore, the development of ¹⁹F-centered 2D NMR experiments allows for the determination of ¹H and ¹³C chemical shifts for nuclei that are several bonds away from the fluorine atom. rsc.org These experiments can also yield precise values for ¹H-¹⁹F and ¹⁹F-¹³C coupling constants, which are critical for confirming the substitution pattern on the benzene (B151609) ring. rsc.org The combination of these advanced 2D NMR techniques provides a robust framework for the complete and unambiguous structural assignment of this compound, even without the need for physical separation from complex mixtures. rsc.org Computational methods, such as Density Functional Theory (DFT), are also increasingly used to predict NMR chemical shifts, aiding in the interpretation of experimental data and confirming structural assignments. mestrelab.com

Chromatographic Techniques for High-Purity Compound Isolation and Reaction Monitoring

The synthesis of specialty chemicals like this compound often results in mixtures containing starting materials, by-products, and isomers. Achieving high purity, which is essential for subsequent reactions or characterization, necessitates the use of advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative format, is a cornerstone for the isolation and purification of such compounds. warwick.ac.ukresearchgate.net The choice of stationary phase is critical; for halogenated aromatic compounds, phenyl- or pentafluorophenyl (PFP)-based columns can offer unique selectivity due to π-π and dipole-dipole interactions. acs.org Method development in preparative HPLC involves optimizing the mobile phase composition, flow rate, and column loading to maximize purity, yield, and throughput. warwick.ac.uk For challenging separations, such as distinguishing between positional isomers that may form during synthesis, Ultra-High-Performance Liquid Chromatography (UHPLC) provides enhanced resolution due to its use of smaller particle-sized columns. acs.org

For reaction monitoring and purity assessment on an analytical scale, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique. nih.govresearchgate.netasianpubs.org Given the volatility of many halogenated benzene derivatives, GC provides excellent separation. The mass spectrometer detector offers high sensitivity and, crucially, structural information from the fragmentation patterns of the analyte. nih.gov For complex matrices or the detection of trace-level impurities, tandem mass spectrometry (GC-MS/MS) can be employed to enhance selectivity and reduce chemical noise. nih.gov The use of different ionization techniques, such as negative chemical ionization (NCI), can be particularly effective for halogenated compounds, often leading to simpler spectra and improved sensitivity for discriminating between isomers. nih.gov

Mechanistic Analytical Techniques for Real-time Reaction Pathway Monitoring

Understanding the mechanism of reactions involving this compound is key to optimizing reaction conditions, maximizing yield, and minimizing by-product formation. In-situ analytical techniques, which monitor the reaction as it happens, provide invaluable insights into reaction kinetics and the formation of transient intermediates.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a prominent technique for real-time reaction monitoring. mdpi.commt.comrsc.org By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, products, and intermediates can be tracked continuously. mt.com For instance, in a reaction where this compound is a reactant, the disappearance of its characteristic vibrational bands in the IR spectrum can be monitored over time to determine reaction rates. Simultaneously, the appearance of new bands corresponding to the product would confirm the reaction's progress. youtube.com This real-time data allows for the precise determination of reaction endpoints and can reveal the presence of short-lived intermediates that might be missed by traditional offline analysis. mdpi.com The development of systems that couple an electrochemical reactor with a recycle loop through a transmission FTIR cell further expands the capability to monitor complex, electrochemically controlled organic reactions. rsc.org

Similarly, in-situ Raman spectroscopy can be employed for real-time monitoring. It is particularly advantageous for reactions in aqueous media and for observing non-polar bonds that may be weak in the IR spectrum. The combination of these in-situ spectroscopic methods provides a comprehensive picture of the reaction pathway, enabling a deeper mechanistic understanding.

Data Science and Cheminformatics Approaches in Research and Development

The fields of data science and cheminformatics are revolutionizing chemical research by providing powerful tools for analyzing, modeling, and predicting chemical behavior. chemrxiv.org For a compound like this compound, these approaches can accelerate research and development in several ways.

Cheminformatics utilizes computational methods to manage and analyze large datasets of chemical information. chemrxiv.org Software packages and libraries like RDKit and CDK allow for the calculation of a wide range of molecular descriptors and fingerprints from a chemical structure. chemrxiv.org These descriptors, which quantify various physicochemical properties, can be used to build Quantitative Structure-Property Relationship (QSPR) models. Such models could predict properties of this compound, such as its solubility, boiling point, or chromatographic retention time, even before it is synthesized or tested.

Machine learning algorithms, a cornerstone of data science, can be trained on existing chemical data to predict the outcome of reactions or to identify molecules with desired properties. chemrxiv.org For example, a model could be developed to predict the reactivity of different positions on the benzene ring of this compound in an electrophilic aromatic substitution reaction. Graph machine learning methods, which directly use the molecular graph as input, are showing particular promise in improving the accuracy of property predictions compared to models based on traditional, pre-computed features. chemrxiv.org These computational tools aid in the rational design of experiments, reducing the time and resources spent on trial-and-error approaches and accelerating the discovery of new synthetic routes and applications for compounds like this compound.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights

The study of 2-Chloro-3-fluoro-4-iodo-1-methoxybenzene is currently in its nascent stages, with its primary identification stemming from chemical supplier catalogs. While no dedicated academic papers on this specific compound were found, its existence as a commercially available building block suggests its utility in synthetic chemistry. The key insights are derived from analogous structures and established reaction mechanisms, which point towards its potential as a versatile intermediate for creating more complex molecular architectures.

Identification of Remaining Scientific Challenges and Unexplored Avenues

The most significant challenge is the lack of published experimental data for this compound. The development and optimization of a high-yield, scalable synthetic route remain an important undertaking. A thorough spectroscopic characterization is necessary to create a definitive reference for this compound. Furthermore, its chemical reactivity, particularly in various cross-coupling reactions, is an unexplored area that could reveal its potential as a synthetic intermediate. Its potential biological activities and material properties are entirely unknown and represent a significant avenue for future investigation.

Outlook for Future Interdisciplinary Research and Methodological Innovations

Future research on this compound could bridge organic synthesis with medicinal chemistry and materials science. Computational studies could predict its reactivity, spectroscopic properties, and potential biological targets, guiding experimental work. The development of novel synthetic methodologies for polysubstituted benzenes could be spurred by the challenges in preparing this and similar compounds. Its use as a scaffold could lead to the discovery of new pharmaceuticals or functional materials with unique electronic or photophysical properties.

Broader Implications for Organic Synthesis and Chemical Discovery

The exploration of compounds like this compound highlights the vast and underexplored chemical space of polysubstituted aromatic compounds. The pursuit of their synthesis and characterization drives innovation in synthetic methodology and enhances our understanding of structure-property relationships. As a multifunctional building block, it holds the potential to contribute to the discovery of new molecules with significant societal impact, from life-saving drugs to advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-3-fluoro-4-iodo-1-methoxybenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and methoxylation. For example:

Start with a benzene derivative and introduce substituents via electrophilic aromatic substitution (EAS), prioritizing steric and electronic effects.

Use halogenating agents (e.g., NCS for chlorination, Selectfluor for fluorination) under controlled temperatures (0–25°C) to minimize side reactions .

Introduce iodine via iodonium-based reagents (e.g., ICl in acetic acid), ensuring pH stability (pH 5–9) to prevent dehalogenation .

Methoxylation is achieved using methanol and a base (e.g., KOH) under reflux.

- Critical Factors : Catalyst choice (e.g., Pd for coupling reactions), solvent polarity, and reaction time significantly affect regioselectivity and yield .

Q. How stable is this compound under varying pH and storage conditions?

- Methodological Answer :

- pH Stability : Stable in aqueous solutions at pH 5–8. Outside this range, hydrolysis or dehalogenation may occur, particularly at the iodo and methoxy groups .

- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Use inert atmospheres (N₂/Ar) to avoid oxidative side reactions .

- Data Table :

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH <5 | Partial deiodination | |

| pH >9 | Methoxy group hydrolysis | |

| Light exposure | Degradation (iodine loss) |

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR for substituent positions (e.g., deshielded aromatic protons near electronegative groups) .

- X-ray Crystallography : Resolves regiochemistry; critical for confirming halogen placement (e.g., Cl at C2 vs. C3) .

- HRMS : Validates molecular formula, especially for heavy atoms (I, Cl, F) .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed?

- Methodological Answer :

- Directing Groups : Use nitro or methoxy groups to direct halogenation. For example, methoxy at C1 directs electrophiles to C2/C4 .

- Steric Effects : Bulky substituents (e.g., trifluoromethyl) at adjacent positions can block undesired sites .

- Catalytic Systems : Pd-mediated C–H activation enables selective iodination at C4 .

Q. What mechanisms underlie its potential biological activity (e.g., antimicrobial)?

- Methodological Answer :

- Hypothesis Testing :

Perform enzyme inhibition assays (e.g., cytochrome P450) to assess metabolic interference.

Study interactions with DNA via fluorescence quenching or gel electrophoresis .

- Structural Modifications : Replace iodine with bioisosteres (e.g., CF₃) to enhance membrane permeability .

Q. How do computational models predict its reactivity in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Simulate transition states for Suzuki-Miyaura coupling to identify favorable reaction pathways (e.g., Pd(0) oxidative addition at C–I bond) .

- Solvent Effects : Use COSMO-RS models to optimize solvent polarity for coupling efficiency .

Contradictions and Resolution Strategies

Conflicting reports on optimal catalysts for iodination: Pd vs. Cu systems

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.